molecular formula C13H11N3O2 B12718122 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)- CAS No. 131924-46-4

4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)-

Cat. No.: B12718122
CAS No.: 131924-46-4
M. Wt: 241.24 g/mol
InChI Key: BJLWOCFBCMJQLX-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a synthetic organic compound that belongs to the benzopyran family. This compound is characterized by the presence of a benzopyran core structure with a methyl group at the 6th position and a 1-methyl-1H-1,2,3-triazol-5-yl substituent at the 2nd position. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the condensation of a suitable aldehyde with a triazole derivative, followed by cyclization to form the benzopyran core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzopyran core or triazole ring are replaced with other substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can be compared with other similar compounds, such as:

    4H-1-Benzopyran-4-one, 2-methyl-: This compound has a methyl group at the 2nd position instead of the 6th position and lacks the triazole substituent.

    4H-1-Benzopyran-4-one, 3-hydroxy-6-methyl-: This compound has a hydroxy group at the 3rd position and a methyl group at the 6th position.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: This compound has hydroxy and methoxy groups at different positions and a methoxyphenyl substituent. The uniqueness of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzopyran derivatives.

Properties

CAS No.

131924-46-4

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

6-methyl-2-(3-methyltriazol-4-yl)chromen-4-one

InChI

InChI=1S/C13H11N3O2/c1-8-3-4-12-9(5-8)11(17)6-13(18-12)10-7-14-15-16(10)2/h3-7H,1-2H3

InChI Key

BJLWOCFBCMJQLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CN=NN3C

Origin of Product

United States

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